Pyrazole derivatives have been explored for their diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties []. The specific functionalities on the pyrazole ring can significantly influence these activities. TBMP, with its methyl and tert-butyl groups, might offer unique properties for further investigation in medicinal chemistry.
Pyrazole derivatives can act as ligands, forming complexes with various metal ions []. These complexes can exhibit interesting catalytic properties or find applications in materials science. The presence of the tert-butyl group in TBMP might influence its complexation behavior with metal ions, making it a potential candidate for studying metal-ligand interactions and exploring its potential applications in coordination chemistry.
Certain pyrazole derivatives can be used as building blocks or reagents in organic synthesis []. The reactivity of TBMP, particularly due to the presence of the methyl and tert-butyl groups, could be explored for its potential applications in organic synthesis as a reactant or catalyst.
3-(tert-Butyl)-5-methyl-1H-pyrazole is a pyrazole derivative with the molecular formula C₈H₁₄N₂. It features a tert-butyl group at the 3-position and a methyl group at the 5-position of the pyrazole ring. This structural configuration contributes to its chemical properties and reactivity. The compound is recognized for its stability and potential as a building block in organic synthesis .
The synthesis of 3-(tert-Butyl)-5-methyl-1H-pyrazole can be achieved through several methods:
These methods highlight the versatility and efficiency of synthesizing this compound.
3-(tert-Butyl)-5-methyl-1H-pyrazole finds applications across various domains:
Interaction studies involving 3-(tert-Butyl)-5-methyl-1H-pyrazole have revealed insights into its reactivity and compatibility with other compounds. For example, its interactions with metal complexes have been explored for potential catalytic applications. Additionally, studies on its binding affinity with biological targets are ongoing to understand its therapeutic potential better .
Several compounds share structural similarities with 3-(tert-Butyl)-5-methyl-1H-pyrazole. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-Methyl-3-tert-butyl-1H-pyrazole | Methyl group at position 1 | Enhanced lipophilicity |
| 4-Methyl-3-tert-butyl-1H-pyrazole | Methyl group at position 4 | Different reactivity patterns |
| 3-Amino-5-methyl-1H-pyrazole | Amino group instead of tert-butyl | Potentially higher biological activity |
These compounds differ primarily in their substituents on the pyrazole ring, affecting their reactivity and biological properties. The presence of the tert-butyl group in 3-(tert-Butyl)-5-methyl-1H-pyrazole enhances its stability and hydrophobicity compared to others.
The pyrazole scaffold was first synthesized in 1883 by Ludwig Knorr via cyclocondensation of β-diketones with hydrazines, marking a cornerstone in heterocyclic chemistry . Early applications focused on antipyretic agents like Antipyrine, but the discovery of natural pyrazoles, such as 1-pyrazolyl-alanine from watermelon seeds (1959), expanded interest in their biological relevance .
The compound is typically synthesized via Friedel-Crafts alkylation, reacting 3-methylpyrazole with 2-chloro-2-methylpropane under acidic conditions . Alternative methods include cyclocondensation of tert-butyl-substituted diketones with hydrazines, leveraging steric effects to direct substituent placement .
X-ray crystallographic analysis represents the most definitive method for establishing the solid-state structure of 3-(tert-Butyl)-5-methyl-1H-pyrazole and understanding its tautomeric behavior. Single-crystal X-ray diffraction provides unambiguous determination of molecular geometry, intermolecular interactions, and tautomeric preferences in the crystalline state [1] [2].
The crystallographic investigation of pyrazole tautomerism reveals that most NH-pyrazoles preferentially exist as a single tautomer in the solid state, despite exhibiting tautomeric equilibria in solution [3] [4]. For 3-(tert-Butyl)-5-methyl-1H-pyrazole, the molecular structure determination through X-ray crystallography confirms the predominance of the 3-tert-butyl-5-methyl tautomer, with the proton residing on the nitrogen atom adjacent to the methyl-substituted carbon [3].
The crystal structure analysis demonstrates that pyrazole molecules typically organize through intermolecular N-H···N hydrogen bonds, forming cyclic dimers, trimers, or infinite chains [5] [6]. These hydrogen-bonded assemblies influence the tautomeric preferences, as the nitrogen atom bearing the proton serves as a hydrogen bond donor, while the pyridine-like nitrogen acts as an acceptor [6].
| Crystallographic Parameter | 3-(tert-Butyl)-5-methyl-1H-pyrazole | Reference Compound |
|---|---|---|
| Space Group | P21/c (typical for pyrazoles) | P21/c [1] |
| Unit Cell Dimensions | a = 10.5-11.5 Å | a = 11.24 Å [1] |
| b = 9.2-10.0 Å | b = 9.71 Å [1] | |
| c = 11.0-12.0 Å | c = 11.90 Å [1] | |
| N-H···N Bond Length | 2.82-2.97 Å | 2.714 Å [5] |
| Dihedral Angle (C-N-N-C) | 0.1-0.3° | 0.095 Å [7] |
Structural analysis reveals that the bulky tert-butyl group at the 3-position significantly influences the molecular conformation and crystal packing [1] [8]. The steric hindrance introduced by the tert-butyl substituent restricts rotational freedom and affects the orientation of neighboring molecules in the crystal lattice. This steric effect stabilizes the observed tautomeric form and influences the formation of hydrogen-bonded networks [8].
The electron density distribution analysis through X-ray crystallography provides insights into the delocalization patterns within the pyrazole ring [2]. The C-C and C-N bond lengths show characteristic values indicative of aromatic character, with slight variations depending on the tautomeric form and substituent effects [2] [7].
Nuclear Magnetic Resonance spectroscopy provides comprehensive information about the electronic environment of protons and carbons in 3-(tert-Butyl)-5-methyl-1H-pyrazole, particularly regarding tautomerism and conformational dynamics [9] [10].
The 1H NMR spectrum of 3-(tert-Butyl)-5-methyl-1H-pyrazole exhibits characteristic chemical shifts that reflect the electronic environment of the ring protons. The pyrazole H-4 proton typically resonates as a singlet at approximately 5.9-6.1 ppm, positioned between the two nitrogen atoms [10] [11]. This chemical shift is influenced by the deshielding effect of the adjacent nitrogen atoms and the electronic nature of the substituents [9].
| Proton Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| H-4 (pyrazole) | 5.90-6.10 | s | - |
| N-H | 11.5-12.5 | br s | - |
| tert-Butyl CH₃ | 1.25-1.35 | s | - |
| C-CH₃ | 2.20-2.35 | s | - |
The tert-butyl group appears as a characteristic singlet at 1.25-1.35 ppm, integrating for nine protons [12] [13]. The chemical shift of these methyl protons is relatively unaffected by the pyrazole ring due to the spatial separation through the quaternary carbon [12]. The methyl group directly attached to the pyrazole ring (C-5) resonates at 2.20-2.35 ppm, showing a slight downfield shift due to the electron-withdrawing effect of the heterocyclic ring [10].
The NH proton typically appears as a broad singlet at 11.5-12.5 ppm, with the exact position depending on the concentration, temperature, and solvent [10] [14]. This signal often shows exchange behavior with deuterated solvents, confirming its identity as the NH proton [14].
13C NMR spectroscopy provides detailed information about the carbon framework of the molecule [10] [15]. The carbon atoms of the pyrazole ring show characteristic chemical shifts that reflect their electronic environments:
| Carbon Position | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| C-3 (tert-butyl bearing) | 155-165 | s |
| C-4 (between nitrogens) | 102-108 | d |
| C-5 (methyl bearing) | 142-148 | s |
| Quaternary C (tert-butyl) | 30-32 | s |
| tert-Butyl CH₃ | 29-31 | q |
| C-5 CH₃ | 12-14 | q |
The use of 15N NMR spectroscopy has proven particularly valuable for studying tautomerism in pyrazole derivatives [16] [17]. The two nitrogen atoms in the pyrazole ring exhibit distinctly different chemical shifts depending on their protonation state. The pyrrole-type nitrogen (N-1) bearing the proton typically resonates at 165-175 ppm, while the pyridine-type nitrogen (N-2) appears at 240-250 ppm [16] [17].
Variable temperature NMR experiments reveal the dynamic behavior of tautomeric exchange [17]. At low temperatures, separate signals may be observed for different tautomeric forms, while at higher temperatures, exchange averaging occurs, resulting in a single set of signals [17]. This technique is particularly useful for determining the energy barriers associated with tautomeric interconversion.
Infrared spectroscopy provides detailed information about the vibrational modes of functional groups in 3-(tert-Butyl)-5-methyl-1H-pyrazole, particularly the N-H stretching vibrations that are crucial for understanding tautomerism and hydrogen bonding interactions [18] [19].
The N-H stretching vibration appears as a characteristic broad absorption band in the region 3200-3500 cm⁻¹ [18] [19]. The exact position and shape of this band provide information about the hydrogen bonding environment. In the free molecule, the N-H stretch appears at approximately 3400-3450 cm⁻¹, while hydrogen bonding causes a red shift to lower frequencies [18].
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| N-H stretch | 3400-3450 | medium-strong | ν(N-H) |
| C-H stretch (aromatic) | 3050-3100 | weak | ν(C-H)aromatic |
| C-H stretch (aliphatic) | 2950-3000 | strong | ν(C-H)aliphatic |
| C=N stretch | 1560-1580 | medium | ν(C=N) |
| C-C stretch | 1480-1520 | medium | ν(C-C) |
| C-N stretch | 1300-1350 | medium | ν(C-N) |
| Ring deformation | 1100-1200 | weak | δ(ring) |
The C=N stretching vibrations characteristic of the pyrazole ring appear as medium intensity bands in the region 1560-1580 cm⁻¹ [19] [20]. These vibrations are sensitive to the electronic environment and substitution pattern of the ring. The presence of electron-donating substituents like the tert-butyl group causes a slight red shift of these frequencies [19].
The aliphatic C-H stretching vibrations from the tert-butyl and methyl groups appear as strong absorptions in the 2950-3000 cm⁻¹ region [13] [20]. The symmetric and antisymmetric stretching modes of the methyl groups can often be resolved, providing information about the conformational preferences of these substituents [20].
The aromatic C-H stretching vibration of the pyrazole H-4 proton appears as a weak absorption around 3050-3100 cm⁻¹ [18] [20]. This band is often overlapped with other C-H stretches but can be distinguished through deuteration experiments or detailed spectral analysis [18].
Ring deformation modes appear in the fingerprint region below 1200 cm⁻¹ [18] [20]. These vibrations are characteristic of the pyrazole ring system and are sensitive to substitution patterns. The out-of-plane bending vibrations of the N-H group appear around 600-800 cm⁻¹ [18].
Analysis of the infrared spectrum in different phases (solid, solution, gas) provides information about intermolecular interactions [18] [20]. Hydrogen bonding in the solid state causes characteristic shifts in the N-H stretching frequency and changes in the overall spectral pattern [18].
Mass spectrometry provides detailed information about the fragmentation behavior of 3-(tert-Butyl)-5-methyl-1H-pyrazole under electron impact conditions, revealing characteristic fragmentation pathways that are useful for structural confirmation and identification [21] [22].
The molecular ion peak [M]⁺ at m/z 154 typically shows moderate intensity in the electron impact spectrum [21] [22]. The stability of the molecular ion depends on the electronic properties of the substituents and the inherent stability of the pyrazole ring system [22] [23].
| Fragment Ion | m/z | Relative Intensity | Fragmentation Process |
|---|---|---|---|
| [M]⁺ | 154 | 25-40% | Molecular ion |
| [M-CH₃]⁺ | 139 | 15-25% | Loss of methyl from C-5 |
| [M-C₄H₉]⁺ | 97 | 60-80% | Loss of tert-butyl group |
| [M-C₄H₉-CH₃]⁺ | 82 | 35-50% | Loss of tert-butyl and methyl |
| [C₃H₃N₂]⁺ | 67 | 20-30% | Pyrazole ring ion |
| [C₂H₂N₂]⁺ | 54 | 10-20% | Ring fragmentation |
The most prominent fragmentation pathway involves the loss of the tert-butyl group (C₄H₉, 57 mass units) from the molecular ion, producing a fragment at m/z 97 [21] [22]. This fragmentation is favored due to the stability of the tert-butyl radical and the stabilization of the resulting pyrazole cation [22].
Secondary fragmentation of the [M-C₄H₉]⁺ ion at m/z 97 often involves loss of the methyl group from the C-5 position, yielding a fragment at m/z 82 [22]. This fragment corresponds to the substituted pyrazole ring system with both alkyl substituents removed [22].
The fragmentation pattern is influenced by the electron-donating nature of the tert-butyl group, which stabilizes the pyrazole ring system and affects the relative intensities of various fragment ions [22] [23]. The nitrogen-nitrogen bond in the pyrazole ring shows characteristic cleavage patterns that are diagnostic for this heterocyclic system [22].
Ring fragmentation processes lead to the formation of smaller ions such as [C₃H₃N₂]⁺ at m/z 67, corresponding to the unsubstituted pyrazole ring [22] [23]. Further fragmentation can produce ions such as [C₂H₂N₂]⁺ at m/z 54, resulting from the loss of CH from the ring system [22].
The fragmentation behavior provides valuable information for structural elucidation and can be used to distinguish between different tautomeric forms and positional isomers [21] [24]. The presence of the tert-butyl group introduces characteristic fragmentation patterns that are readily identifiable in the mass spectrum [21].
High-resolution mass spectrometry enables the determination of exact masses for fragment ions, providing additional confirmation of proposed fragmentation pathways [21] [25]. This technique is particularly useful for distinguishing between isobaric ions that may have similar nominal masses but different elemental compositions [25].